3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
CAS No.: 141783-63-3
Cat. No.: VC21112025
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141783-63-3 |
---|---|
Molecular Formula | C9H15NO4S |
Molecular Weight | 233.29 g/mol |
IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |
Standard InChI Key | HYAXPNDMEODKHI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCSC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCSC1C(=O)O |
Introduction
Chemical Properties and Structure
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid features a five-membered thiazolidine ring with a sulfur atom and nitrogen atom in the 1 and 3 positions, respectively. The compound is functionalized with a tert-butoxycarbonyl (Boc) protective group at the nitrogen position and a carboxylic acid group at the C-2 position. This structural arrangement confers both stability and reactivity that are valuable in chemical synthesis.
The compound has the molecular formula C₉H₁₅NO₄S with a molecular weight of 233.28-233.29 g/mol . Its structure can be represented using the SMILES notation CC(C)(C)OC(=O)N1CCSC1C(=O)O . The presence of the Boc group significantly enhances the compound's stability and solubility, making it suitable for various biological applications, particularly in medicinal chemistry.
Physical and Chemical Characteristics
The physical properties of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid are summarized in the following table:
The compound is stable under recommended storage conditions but is incompatible with oxidizing agents . The presence of the carboxylic acid group gives it acidic properties, while the Boc group provides protection for the nitrogen atom, preventing unwanted reactions during synthetic procedures.
Isomeric Forms
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid exists in different stereoisomeric forms due to the presence of a stereogenic center at the C-2 position. The two main isomeric forms identified in the literature include:
(S)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
This stereoisomer has the CAS number 891192-95-3 and exhibits specific optical properties . The (S)-isomer shows an optical rotation of −47° (c=5 in Methanol) . This isomer is often preferred in asymmetric synthesis and pharmaceutical applications where stereochemistry is crucial.
Racemic 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
The racemic mixture (containing both R and S isomers) has the CAS number 141783-63-3 . The racemic form generally has different physical properties compared to the pure stereoisomers, particularly in terms of melting point and solubility.
Synthesis Methods
The synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid typically involves a multi-step process that begins with readily available starting materials. The most common synthetic route involves the reaction of L-cysteine with aromatic aldehydes in the presence of tert-butyloxycarbonyl anhydride (Boc₂O).
General Synthetic Procedure
The synthesis generally follows these key steps:
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Formation of a thiazolidine ring from L-cysteine and an aldehyde
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Protection of the nitrogen with a Boc group using Boc₂O
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Purification of the final product
This method allows for high yields and purity of the final product, facilitating further biological evaluations. The reaction can be controlled to favor either the racemic mixture or specific stereoisomers depending on the reaction conditions and starting materials.
Biological Activity
Research has demonstrated that 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives exhibit significant biological activities, particularly antibacterial properties .
Antibacterial Properties
Studies have shown that 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acid derivatives (related compounds to our subject) exhibit potent antibacterial activities against various bacterial strains . Most of these derivatives demonstrated better antibacterial activities against both Gram-positive and Gram-negative bacterial strains compared to the corresponding 2-arylthiazolidine-4-carboxylic acid derivatives lacking the Boc group .
The antibacterial activity has been assessed against the following bacterial strains:
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Gram-positive bacteria: Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538
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Gram-negative bacteria: Escherichia coli ATCC 35218 and Pseudomonas aeruginosa ATCC 13525
A related compound, (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid, showed particularly powerful antibacterial activities against P. aeruginosa with an IC₅₀ value of 0.195 μg/mL, which was superior to the positive controls Penicillin G and Kanamycin B .
Mechanism of Action
The mechanism through which 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives exert their antibacterial effects involves several biochemical pathways. The primary mechanisms include:
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Inhibition of bacterial enzyme activities
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Disruption of cell wall synthesis
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Interference with metabolic processes within the bacteria
These mechanisms collectively contribute to the compound's effectiveness against various bacterial strains. The presence of the Boc group appears to be crucial for the enhanced antibacterial activity observed in these compounds, possibly by increasing membrane permeability or target binding affinity .
Structure-Activity Relationships
Recent studies have focused on understanding the structure-activity relationships (SAR) of derivatives of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid . The findings suggest that:
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The presence of the Boc group significantly enhances antibacterial activity
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Modifications to the thiazolidine ring or Boc group can substantially influence the compound's biological properties
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Aryl substituents at the C-2 position, particularly those with electron-withdrawing groups, often increase antibacterial potency
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The stereochemistry at both C-2 and C-4 positions plays a critical role in determining activity
Based on the biological results from testing various derivatives, it was observed that the substitution pattern on the aromatic ring when present at the C-2 position significantly affects the antibacterial activity. Specifically, hydroxyl and halogen substituents, especially in the ortho and para positions, appear to enhance the antibacterial properties .
Applications in Organic Synthesis
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is widely used as an organic chemical synthesis intermediate . Its applications include:
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, where the Boc group provides protection for the nitrogen while allowing selective reactions at the carboxylic acid group. This makes it particularly useful in the synthesis of peptides containing thiazolidine rings.
Pharmaceutical Intermediates
As an intermediate in pharmaceutical synthesis, it contributes to the development of various bioactive compounds, including potential antibacterial agents . The compound's ability to serve as a scaffold for further modification makes it valuable in medicinal chemistry.
Asymmetric Synthesis
The stereochemically pure forms, particularly the (S)-isomer, find applications in asymmetric synthesis, where they can be used to introduce chirality in target molecules.
Research Developments
Recent research has expanded our understanding of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives. Some notable developments include:
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Synthesis of novel derivatives with enhanced antibacterial properties
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Investigation of potential applications beyond antibacterial activity
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Exploration of structure-activity relationships to optimize biological activity
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Development of more efficient synthetic routes to obtain the compound in higher yields and purity
These research efforts continue to enhance our understanding of the compound's properties and potential applications in various fields.
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